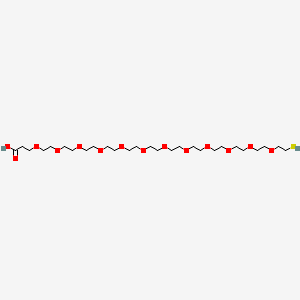

Thiol-PEG12-acid

Description

The exact mass of the compound Thiol-PEG12-acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiol-PEG12-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiol-PEG12-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDURFKNRMLTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211174-73-9 | |

| Record name | Carboxy-PEG12-C2-Thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of Thiol-PEG12-acid?

An In-Depth Technical Guide to the Structure and Properties of Thiol-PEG12-acid

Introduction

Thiol-PEG12-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a terminal thiol group and a terminal carboxylic acid group separated by a discrete 12-unit polyethylene (B3416737) glycol (PEG) chain, provides a versatile platform for covalently linking different molecules and surfaces.[1] The PEG spacer enhances aqueous solubility and biocompatibility, while the orthogonal reactivity of the terminal functional groups allows for controlled, stepwise conjugation strategies.[1][2] This guide provides a detailed examination of its structure, physicochemical properties, reactivity, and the analytical methods used for its characterization, tailored for researchers and professionals in drug development.

Core Molecular Structure

The structure of Thiol-PEG12-acid is defined by three key components that dictate its functionality: a thiol group, a PEG spacer, and a carboxylic acid group.

-

Terminal Thiol Group (-SH): This sulfhydryl group is a potent nucleophile, enabling specific covalent bond formation with a variety of substrates. It exhibits high reactivity towards maleimides, haloacetamides, and the surfaces of noble metals like gold.[1] This functionality is crucial for attachment to cysteine residues in proteins or for immobilizing molecules on gold nanoparticles and surfaces.[1]

-

Polyethylene Glycol (PEG12) Spacer: The linker consists of a discrete chain of 12 ethylene (B1197577) oxide units.[1] This hydrophilic spacer imparts greater water solubility to the molecule and any resulting conjugates, which is highly advantageous in biological systems.[1][2] It also helps to minimize non-specific interactions and can improve the pharmacokinetic properties of conjugated drugs. The monodisperse spacer is 39 atoms in length, corresponding to approximately 46.8 Å.[3][4]

-

Terminal Carboxylic Acid (-COOH): Located at the opposite end from the thiol group, the carboxylic acid provides another site for conjugation.[1] This group can be chemically activated, typically using carbodiimide (B86325) chemistry (e.g., EDC with NHS), to react with primary amines, such as those on lysine (B10760008) residues of proteins, forming stable amide bonds.[1][2]

Caption: Logical relationship of Thiol-PEG12-acid's functional components.

Physicochemical Properties

The quantitative properties of Thiol-PEG12-acid are critical for its application in precise scientific protocols.

| Property | Value | Reference(s) |

| CAS Number | 1032347-93-5 | [2][3][4] |

| Chemical Formula | C₂₇H₅₄O₁₄S | [2][3] |

| Molecular Weight | 634.77 g/mol | [3][4] |

| Purity (Typical) | ≥95% (as determined by HPLC) | [1][2] |

| PEG Spacer Length | 39 atoms (~46.8 Å) | [3][4] |

| Appearance | Solid or viscous liquid | |

| Storage Conditions | -20°C, under an inert atmosphere | [2][3] |

| Common Solvents | Water, Methylene chloride, Acetonitrile, DMSO | [3] |

Reactivity and Functionalization Workflows

The utility of Thiol-PEG12-acid stems from the orthogonal reactivity of its two terminal groups, allowing for specific and directed conjugation strategies.

Thiol Group Reaction Pathways

The thiol group is highly reactive with specific electrophiles and metal surfaces. This allows for stable anchoring of the linker to proteins, surfaces, or other molecules. Key reactions include Michael addition with maleimides and dative bond formation with gold surfaces.

References

Thiol-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, reactivity, and applications of Thiol-PEG12-acid, a versatile heterobifunctional linker for bioconjugation and drug delivery.

Thiol-PEG12-acid is a discrete polyethylene (B3416737) glycol (dPEG) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and materials science.[1] Its unique heterobifunctional architecture, featuring a terminal thiol group and a carboxylic acid group separated by a 12-unit polyethylene glycol spacer, offers researchers a high degree of control over the assembly of complex biomolecular conjugates.[1][2] The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, often minimizing non-specific interactions.[1][3]

Core Chemical and Physical Properties

The well-defined structure of Thiol-PEG12-acid provides a consistent linker length and predictable chemical reactivity. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₅₄O₁₄S | [4] |

| Molecular Weight | 634.77 g/mol | [4] |

| Appearance | Solid or viscous liquid | [4] |

| Purity | >95% (HPLC) | [4] |

| Solubility | Soluble in water, Methylene chloride, Acetonitrile, DMAC, and DMSO | [2] |

| Storage Temperature | -20°C | [4] |

| Spacer Arm Length | 39 atoms (46.8 Å) | [2] |

Reactivity and Chemical Behavior

The strategic importance of Thiol-PEG12-acid lies in the orthogonal reactivity of its terminal functional groups. This allows for sequential and specific conjugation reactions, enabling the precise assembly of complex architectures such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[1]

Thiol Group Reactivity

The terminal thiol (-SH) group is a potent nucleophile with a strong affinity for specific electrophiles and metal surfaces. This reactivity enables several key conjugation strategies:

-

Thiol-Maleimide Michael Addition: The thiol group readily undergoes a Michael addition reaction with maleimides, forming a stable thioether bond. This reaction is highly specific and efficient at a pH range of 6.5-7.5.[5]

-

Gold Surface Conjugation: The thiol group forms a strong dative bond with gold surfaces, making it an ideal linker for the functionalization of gold nanoparticles (AuNPs).[2][4]

-

Disulfide Bond Formation: The thiol can react with other thiol-containing molecules to form reversible disulfide bonds.[2]

Carboxylic Acid Group Reactivity

The terminal carboxylic acid (-COOH) group can be activated to form stable amide bonds with primary amines, a cornerstone of bioconjugation. This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][6] The EDC activates the carboxylic acid, and the NHS ester intermediate enhances the stability and efficiency of the subsequent reaction with an amine.[6]

Key Experimental Protocols

The following are detailed methodologies for the most common applications of Thiol-PEG12-acid.

Protocol 1: EDC/NHS-Mediated Amine Coupling

This protocol describes the conjugation of the carboxylic acid terminus of Thiol-PEG12-acid to a primary amine-containing molecule.

Materials:

-

Thiol-PEG12-acid

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of Thiol-PEG12-acid, EDC, and NHS in anhydrous DMF or DMSO. Prepare the amine-containing molecule in the Coupling Buffer.

-

Activation of Thiol-PEG12-acid: In a microcentrifuge tube, dissolve Thiol-PEG12-acid in Activation Buffer. Add a 10-20 fold molar excess of EDC and NHS to the Thiol-PEG12-acid solution. Incubate for 15-30 minutes at room temperature.

-

Conjugation to Amine: Add the activated Thiol-PEG12-acid solution to the amine-containing molecule in the Coupling Buffer. The pH of the reaction mixture should be maintained between 7.2 and 8.0. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Protocol 2: Thiol-Maleimide Conjugation

This protocol details the reaction of the thiol group of Thiol-PEG12-acid with a maleimide-functionalized molecule.

Materials:

-

Thiol-PEG12-acid

-

Maleimide-containing molecule

-

Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed

-

Reducing agent (if necessary, e.g., TCEP)

-

Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine

-

Anhydrous DMF or DMSO

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Thiol-PEG12-acid: If the thiol group is in a disulfide form, it must be reduced first. Dissolve the Thiol-PEG12-acid in the degassed Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

-

Reagent Preparation: Dissolve the maleimide-containing molecule in the Conjugation Buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-containing molecule to the Thiol-PEG12-acid solution. React for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: Add the Quenching Solution to consume any unreacted maleimide. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate using a desalting column or dialysis.

Protocol 3: Functionalization of Gold Nanoparticles

This protocol outlines the surface modification of gold nanoparticles (AuNPs) with Thiol-PEG12-acid.

Materials:

-

Citrate-capped gold nanoparticle solution

-

Thiol-PEG12-acid

-

Ultrapure water or PBS

-

Microcentrifuge

Procedure:

-

Ligand Exchange: In a microcentrifuge tube, mix the citrate-capped AuNP solution with a molar excess of Thiol-PEG12-acid.

-

Incubation: Incubate the mixture at room temperature with gentle stirring for 12-24 hours to allow for the replacement of the citrate (B86180) capping agent with the thiol linker.[7]

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Washing: Carefully remove the supernatant containing excess Thiol-PEG12-acid and displaced citrate. Resuspend the nanoparticle pellet in ultrapure water or PBS.

-

Repeat: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound linkers.[7]

-

Final Resuspension: After the final wash, resuspend the Thiol-PEG12-acid functionalized AuNPs in the desired buffer for storage at 4°C.

Signaling Pathways and Experimental Workflows

The unique properties of Thiol-PEG12-acid make it a valuable component in various advanced biomedical applications. The following diagrams illustrate its role in two such areas.

Caption: Mechanism of Action of a PROTAC utilizing a Thiol-PEG12-acid linker.

Caption: Experimental workflow for the functionalization of gold nanoparticles.

References

An In-depth Technical Guide to the Synthesis and Purification of HS-PEG12-COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of HS-PEG12-COOH, a heterobifunctional linker critical in bioconjugation and drug delivery. The methodologies detailed herein are compiled from established chemical principles and published synthetic strategies for polyethylene (B3416737) glycol (PEG) derivatives.

Introduction to HS-PEG12-COOH

HS-PEG12-COOH, also known as Thiol-PEG12-Carboxylic Acid, is a discrete PEG (dPEG®) linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit ethylene (B1197577) glycol chain. This linker offers a precise spacer length, enhancing the aqueous solubility of conjugated molecules and providing flexibility for various bioconjugation strategies. The thiol group allows for stable attachment to maleimides, gold surfaces, and other thiol-reactive entities, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

Synthesis of HS-PEG12-COOH

The synthesis of HS-PEG12-COOH is typically achieved through a multi-step process starting from a commercially available PEG diol. A common and versatile approach involves the asymmetric functionalization of the two terminal hydroxyl groups. This strategy relies on the monoprotection of one hydroxyl group, followed by the conversion of the unprotected hydroxyl group to a thiol (or a protected thiol). Subsequently, the protecting group is removed from the first hydroxyl, which is then oxidized to a carboxylic acid.

A plausible and widely applicable synthetic route is detailed below. This protocol is a composite of established methods for the synthesis of heterobifunctional PEGs.

Experimental Protocol: A Representative Synthesis of HS-PEG12-COOH

This protocol outlines a three-step synthesis starting from dodecaethylene glycol (HO-PEG12-OH).

Step 1: Monotosylation of Dodecaethylene Glycol

This initial step asymmetrically activates one of the terminal hydroxyl groups.

-

Materials:

-

Dodecaethylene glycol (HO-(CH₂CH₂O)₁₂-H)

-

Tosyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve dodecaethylene glycol (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous pyridine.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield α-tosyl-ω-hydroxy-dodecaethylene glycol (TsO-PEG12-OH).

-

Step 2: Conversion of the Tosylate to a Protected Thiol

The tosyl group is displaced with a protected thiol, such as a thioacetate (B1230152).

-

Materials:

-

TsO-PEG12-OH

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

-

Procedure:

-

Dissolve TsO-PEG12-OH (1.0 equivalent) in anhydrous DMF.

-

Add potassium thioacetate (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to obtain α-thioacetate-ω-hydroxy-dodecaethylene glycol (AcS-PEG12-OH).

-

Step 3: Oxidation of the Hydroxyl Group to a Carboxylic Acid and Deprotection of the Thiol

The terminal hydroxyl group is oxidized to a carboxylic acid, followed by the hydrolysis of the thioacetate to the free thiol.

-

Materials:

-

AcS-PEG12-OH

-

Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)

-

Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for deprotection

-

DCM

-

Deionized water

-

-

Procedure (Oxidation):

-

Dissolve AcS-PEG12-OH (1.0 equivalent) in acetone and cool to 0 °C.

-

Slowly add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quench the reaction by adding isopropanol (B130326) until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in water and extract with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield α-thioacetate-ω-carboxy-dodecaethylene glycol (AcS-PEG12-COOH).

-

-

Procedure (Deprotection):

-

Dissolve the AcS-PEG12-COOH in a mixture of methanol (B129727) and water.

-

Add a solution of NaOH (e.g., 1 M) and stir at room temperature for 2-4 hours. Alternatively, acidic hydrolysis with HCl can be used.

-

Monitor the deprotection by LC-MS.

-

Neutralize the reaction mixture with an appropriate acid (if using basic hydrolysis) or base (if using acidic hydrolysis).

-

Extract the product with DCM.

-

Dry the organic layer, filter, and concentrate to yield the crude HS-PEG12-COOH.

-

Quantitative Data for Synthesis

The following table summarizes expected, representative data for the synthesis of HS-PEG12-COOH. Actual yields and purity will vary depending on the specific reaction conditions and purification efficacy.

| Step | Product | Typical Yield (%) | Purity (%) | Key Reaction Conditions |

| 1 | TsO-PEG12-OH | 70-85 | >90 (after chromatography) | 1.1 eq. TsCl, Pyridine/DCM, 0°C to RT, 12-16h |

| 2 | AcS-PEG12-OH | 85-95 | >95 | 1.5 eq. KSAc, DMF, RT, 24h |

| 3 | HS-PEG12-COOH | 60-75 (over two steps) | >90 (crude) | Jones oxidation, followed by NaOH hydrolysis |

Purification of HS-PEG12-COOH

The final purity of HS-PEG12-COOH is critical for its successful application in bioconjugation. Several methods can be employed for its purification, with the choice depending on the scale of the synthesis and the nature of the impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for the purification of small to medium-sized molecules like HS-PEG12-COOH.

-

Experimental Protocol for Preparative RP-HPLC:

-

System: Preparative HPLC with a gradient pump and a UV detector.

-

Column: C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Sample Preparation: Dissolve the crude HS-PEG12-COOH in a minimal amount of Mobile Phase A and filter through a 0.45 µm syringe filter.

-

Gradient: A shallow gradient optimized around the elution time of the product. For example, a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Fraction Collection: Collect fractions based on the UV absorbance profile.

-

Analysis and Isolation: Analyze the collected fractions by analytical RP-HPLC or LC-MS to determine purity. Pool the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the aqueous solution to obtain the purified product.

-

Liquid-Liquid Extraction (LLE)

LLE can be an effective method to remove non-acidic impurities by exploiting the charge of the carboxylic acid group.

-

Experimental Protocol for LLE:

-

Dissolution: Dissolve the crude product in an organic solvent such as DCM or ethyl acetate.

-

Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaHCO₃ or dilute NaOH). The deprotonated HS-PEG12-COO⁻ will partition into the aqueous layer.

-

Separation: Separate the aqueous layer.

-

Acidification and Re-extraction: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl). The protonated HS-PEG12-COOH will become more organic-soluble. Extract the acidified aqueous layer with fresh organic solvent.

-

Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

-

Quantitative Data for Purification

| Purification Method | Typical Recovery Yield (%) | Final Purity (%) | Key Parameters |

| Preparative RP-HPLC | 60-80 | >95 | C18 column, Water/Acetonitrile with 0.1% TFA gradient |

| Liquid-Liquid Extraction | 70-90 | >90 | pH adjustment to facilitate phase transfer |

Characterization Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized HS-PEG12-COOH.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the final product and intermediates. The characteristic peaks of the ethylene glycol repeating units, the methylene (B1212753) groups adjacent to the thiol and carboxylic acid, and the absence of signals from protecting groups are key indicators of a successful synthesis.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the S-H stretch of the thiol.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate the synthesis and purification workflows.

Caption: Synthetic pathway for HS-PEG12-COOH.

Caption: Purification and analysis workflow for HS-PEG12-COOH.

Conclusion

The synthesis and purification of HS-PEG12-COOH require a systematic approach involving multiple synthetic steps and rigorous purification. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce high-purity HS-PEG12-COOH for their specific applications. Careful monitoring of each step and thorough characterization of the final product are paramount to ensure the quality and reliability of this versatile heterobifunctional linker.

An In-depth Technical Guide to the Mechanism and Application of Thiol-PEG12-acid Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Thiol-PEG12-acid linker is a heterobifunctional molecule that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal thiol group and a carboxylic acid, separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the precise assembly of complex biomolecular constructs. This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and key applications of the Thiol-PEG12-acid linker, with a focus on its role in creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and as a pivotal component in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Architecture and Advantages of Thiol-PEG12-acid Linkers

The Thiol-PEG12-acid linker is characterized by three key components: a thiol (-SH) group, a carboxylic acid (-COOH) group, and a discrete 12-unit polyethylene glycol (PEG) spacer.[1] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.[2]

-

The Thiol Group (-SH): This nucleophilic group exhibits high reactivity towards maleimides, haloacetamides, and the surfaces of noble metals like gold, enabling specific attachment to cysteine residues on proteins or to nanoparticles.[1][2]

-

The Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form highly stable amide bonds.[1][2] This reaction is typically mediated by carbodiimide (B86325) chemistry.

-

The PEG12 Spacer: The hydrophilic 12-unit PEG chain enhances the aqueous solubility of the resulting conjugate, reduces non-specific binding, and can improve the pharmacokinetic properties of the final molecule by providing a "stealth" effect that can reduce immunogenicity and prolong circulation half-life.[1][3] The defined length of the PEG12 spacer is crucial in applications like PROTACs, where it influences the geometry and stability of the ternary complex.[4][5]

Core Mechanisms of Bioconjugation

The versatility of the Thiol-PEG12-acid linker stems from the orthogonal reactivity of its terminal functional groups, allowing for two primary conjugation strategies.

Amide Bond Formation via EDC/NHS Chemistry

The carboxylic acid terminus can be coupled to primary amines on biomolecules through a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Thioether Bond Formation via Maleimide-Thiol Reaction

The thiol group of the linker reacts specifically with maleimide-functionalized molecules, typically at a pH range of 6.5-7.5, to form a stable thioether bond.[6] This reaction is highly efficient and specific for thiols, minimizing side reactions with other nucleophiles like amines.

Quantitative Data on Bioconjugation and Application

The efficiency and outcome of bioconjugation reactions involving Thiol-PEG12-acid linkers are influenced by various factors. The following tables summarize key quantitative data from the literature.

| Parameter | Value/Range | Application Context | Reference(s) |

| Amide Coupling Efficiency | 70-90% | Protein-linker conjugation | |

| Thiol-Maleimide Conjugation Efficiency | >80% (with engineered cysteines) | Site-specific protein modification | |

| PROTAC DC50 | Varies (nM to µM range) | Protein degradation | [4] |

| PROTAC Dmax | Varies (typically >80%) | Protein degradation | [4] |

| Linker Length (PEG units) | 4-16 units | PROTAC optimization | [4][5] |

| Table 1: Quantitative parameters for Thiol-PEG12-acid linker applications. |

| Bond Type | Formed From | Stability under Physiological Conditions | Notes | Reference(s) |

| Amide | Carboxylic Acid + Amine (EDC/NHS) | Highly Stable | Resistant to enzymatic cleavage and hydrolysis. | [7] |

| Thioether | Thiol + Maleimide | Generally Stable | Can be susceptible to retro-Michael reaction, leading to deconjugation, though more stable alternatives are being developed. | [8] |

| Table 2: Stability of bonds formed using Thiol-PEG12-acid linkers. |

Experimental Protocols

The following are detailed methodologies for key experiments involving Thiol-PEG12-acid linkers.

Protocol 1: Two-Step Protein Conjugation (Amine and Thiol)

This protocol describes the conjugation of a maleimide-functionalized molecule to a protein's lysine residues using a Thiol-PEG12-acid linker.

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

Thiol-PEG12-acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Maleimide-functionalized molecule

-

Quenching solution (e.g., 1 M Tris or 1 M Glycine)

-

Desalting column and Size-Exclusion Chromatography (SEC) column

Procedure:

Step 1: Amide Coupling to Protein

-

Activation of Thiol-PEG12-acid:

-

Dissolve Thiol-PEG12-acid in Activation Buffer.

-

Add a 10-20 fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature.[9]

-

-

Conjugation to Protein:

-

Immediately add the activated linker solution to the protein solution in Coupling Buffer.

-

Adjust the final reaction pH to 7.2-8.0 if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

-

-

Purification of Protein-PEG-SH:

-

Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0).

-

Step 2: Thiol-Maleimide Coupling

-

Conjugation to Maleimide-Molecule:

-

Immediately add the maleimide-functionalized molecule to the purified Protein-PEG-SH solution (a 5-10 fold molar excess of the maleimide molecule is a good starting point).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

(Optional) Quench any unreacted maleimide groups by adding a quenching solution (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 1-10 mM and incubate for 30 minutes.

-

-

Final Purification:

-

Purify the final conjugate using SEC to remove unreacted components.

-

Characterize the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

-

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the surface modification of citrate-capped AuNPs with Thiol-PEG12-acid.

Materials:

-

Citrate-capped AuNP solution

-

Thiol-PEG12-acid

-

Phosphate (B84403) buffer (10 mM, pH 7.4)

Procedure:

-

Preparation of Linker Solution:

-

Prepare a 1 mM stock solution of Thiol-PEG12-acid in ethanol (B145695) or water.

-

-

Surface Modification:

-

Add the Thiol-PEG12-acid stock solution to the AuNP solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).

-

Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.

-

Carefully remove the supernatant containing the excess linker.

-

Resuspend the nanoparticle pellet in phosphate buffer.

-

Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound linkers.

-

Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

-

Application in PROTACs: Engineering Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The Thiol-PEG12-acid linker is frequently used to connect the POI-binding ligand and the E3 ligase-binding ligand.

The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][10] An optimal linker length facilitates the necessary protein-protein interactions within the ternary complex.[4]

Conclusion

The Thiol-PEG12-acid linker is a powerful and versatile tool in modern drug development and bioconjugation. Its well-defined structure and orthogonal reactivity provide researchers with a high degree of control over the assembly of complex biomolecules. A thorough understanding of its reaction mechanisms, as detailed in this guide, is essential for its effective application in creating next-generation therapeutics and research tools, from highly targeted ADCs and functionalized nanoparticles to innovative protein degraders like PROTACs. The continued exploration and optimization of conjugation strategies using such linkers will undoubtedly pave the way for further advancements in medicine and biotechnology.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Thiol-PEG12-acid | 2211174-73-9 | Benchchem [benchchem.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

Thiol-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the molecular characteristics, experimental applications, and strategic implementation of Thiol-PEG12-acid in advanced biomedical research.

Thiol-PEG12-acid is a heterobifunctional linker molecule playing a pivotal role in modern bioconjugation and drug development. Its unique structure, featuring a terminal thiol group and a carboxylic acid moiety separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a versatile tool for a myriad of applications, from the creation of sophisticated biosensors to the synthesis of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This guide provides a detailed overview of its molecular properties, experimental protocols for its use, and logical workflows for its integration into research and development pipelines.

Core Molecular Data

A clear understanding of the fundamental properties of Thiol-PEG12-acid is essential for its effective application. The following table summarizes its key molecular and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C27H54O14S | [2] |

| Molecular Weight | 634.77 g/mol | [3] |

| Appearance | White to off-white solid or viscous liquid | BroadPharm |

| Solubility | Soluble in water, DMSO, DMF, methylene (B1212753) chloride, acetonitrile | [4] |

| Storage Conditions | -20°C, desiccated | [2] |

Experimental Protocols

The dual functionality of Thiol-PEG12-acid allows for a range of specific conjugation strategies. The thiol group exhibits high reactivity towards maleimides and gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

Protocol 1: Immobilization on Gold Surfaces for Biosensor Development

This protocol outlines the functionalization of a gold surface with Thiol-PEG12-acid, followed by the immobilization of a protein for applications such as surface plasmon resonance (SPR) biosensing.[5]

Materials:

-

Gold-coated sensor chip

-

Thiol-PEG12-acid

-

Absolute ethanol (B145695)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M ethanolamine, pH 8.5)

-

Wash Buffer (e.g., PBS)

Procedure:

-

Surface Preparation: Clean the gold sensor chip thoroughly with ethanol and dry under a stream of nitrogen.

-

Self-Assembled Monolayer (SAM) Formation: Prepare a 1 mM solution of Thiol-PEG12-acid in absolute ethanol. Immerse the gold chip in this solution for 18-24 hours at room temperature to allow for the formation of a stable SAM.[5]

-

Activation of Carboxylic Acid: Rinse the chip with ethanol and dry. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer. Immerse the chip in the activation solution for 15-30 minutes at room temperature.[5]

-

Protein Immobilization: Immediately rinse the activated chip with Wash Buffer. Immerse the chip in the protein solution (typically 10-100 µg/mL) for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Transfer the chip to the Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.

-

Final Wash: Rinse the chip with Wash Buffer to remove any non-covalently bound protein. The functionalized surface is now ready for analysis.

Protocol 2: Synthesis of a PROTAC using Thiol-PEG12-acid Linker

This protocol describes a two-step synthesis of a PROTAC, where the Thiol-PEG12-acid linker connects a protein of interest (POI) ligand and an E3 ligase ligand.[6]

Materials:

-

Thiol-PEG12-acid

-

Amine-functionalized POI ligand

-

Amine-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Preparative HPLC system

Procedure:

-

Synthesis of POI-Linker Intermediate:

-

Activate the carboxylic acid of Thiol-PEG12-acid (1.2 equivalents) with HATU (1.2 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF for 15 minutes at room temperature.

-

Add the amine-functionalized POI ligand (1.0 equivalent) and stir for 4 hours at room temperature.[6]

-

Monitor the reaction by LC-MS and purify the intermediate by silica (B1680970) gel chromatography.

-

-

Synthesis of the Final PROTAC:

-

Activate the terminal thiol group of the POI-linker intermediate. This is a conceptual step; in a more typical synthesis with a hydroxyl-PEG-acid, the hydroxyl group would be activated (e.g., to a tosylate). For a thiol-PEG-acid, the strategy might involve reaction with a maleimide-functionalized E3 ligase ligand.

-

For a representative reaction with an amine-containing E3 ligase ligand, an alternative approach would be to first conjugate the Thiol-PEG12-acid to the E3 ligase ligand via the carboxylic acid end, and then react the thiol end with a suitable functional group on the POI ligand.

-

Alternatively, if the E3 ligase ligand has a maleimide (B117702) group, dissolve the POI-Linker intermediate and the maleimide-functionalized E3 ligase ligand in a suitable buffer (pH 6.5-7.5) and react for 1-2 hours at room temperature.

-

Purify the final PROTAC molecule by preparative HPLC.[6]

-

Characterize the final product by LC-MS and NMR.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

A Technical Guide to the Solubility of Thiol-PEG12-acid in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Thiol-PEG12-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. Understanding its solubility is paramount for the successful design and execution of experimental protocols, ensuring reproducibility and the integrity of results.

Core Concepts and Solubility Profile

Thiol-PEG12-acid (HS-(CH₂CH₂O)₁₂-CH₂CH₂COOH) is a versatile molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The presence of this hydrophilic PEG chain is a key determinant of its solubility, enhancing its miscibility in aqueous media and influencing its behavior in various organic solvents.[1][2]

The orthogonal nature of the thiol and carboxylic acid moieties allows for specific, controlled conjugation reactions. The thiol group exhibits high reactivity towards maleimides and the surfaces of noble metals like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1]

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for Thiol-PEG12-acid is not extensively published, a combination of manufacturer data sheets, related compound information, and general chemical principles provides a strong indication of its solubility profile.

| Solvent System | Qualitative Solubility | Semi-Quantitative Data & Handling Recommendations |

| Aqueous Solutions | ||

| Water | Soluble[3] | The hydrophilic PEG spacer significantly enhances solubility in aqueous media.[1][2] For a multi-arm PEG-Thiol (MW 2k), a solubility of > 1.0 mg/mL has been noted.[4] |

| Aqueous Buffers (e.g., PBS, MES, HEPES) | Soluble | Use degassed, thiol-free buffers for conjugation reactions to prevent oxidation of the thiol group. For thiol-maleimide chemistry, a pH range of 6.5-7.5 is optimal.[5] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | To facilitate handling of the often viscous liquid, preparing a stock solution in anhydrous DMSO is recommended.[5] A stock solution of a similar, shorter-chain compound (Thiol-PEG3-acetic acid) can be prepared at 40 mg/mL.[5] |

| Dimethylformamide (DMF) | Soluble | Anhydrous DMF can be used to prepare stock solutions, similar to DMSO.[5] |

| Dichloromethane (DCM) / Methylene Chloride | Soluble[3] | Useful for synthetic chemistry applications involving the carboxylic acid moiety.[5] |

| Acetonitrile (ACN) | Soluble[3] | A common solvent for purification and analysis via HPLC. |

| N,N-Dimethylacetamide (DMAC) | Soluble[3] | Can be used as a solvent for preparing stock solutions. |

| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble | PEG and functionalized short-chain PEGs are generally soluble in lower alcohols.[5] |

Experimental Protocols

Protocol 1: General Method for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure to determine the solubility of Thiol-PEG12-acid in a solvent of interest.

Materials:

-

Thiol-PEG12-acid

-

Solvent of interest (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of Thiol-PEG12-acid to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of Thiol-PEG12-acid of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique, such as HPLC.

-

Analyze the filtered, saturated solution and determine its concentration by interpolating from the calibration curve.

-

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes a typical workflow for modifying the surface of gold nanoparticles with Thiol-PEG12-acid, leveraging the strong affinity of the thiol group for gold surfaces.

Materials:

-

Citrate-capped gold nanoparticle solution

-

Thiol-PEG12-acid

-

Phosphate (B84403) buffer (e.g., 2 mM Sodium Phosphate, pH 7.4)

-

Centrifuge capable of pelleting the AuNPs

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Thiol-PEG12-acid in a suitable solvent, such as water or DMSO.

-

Surface Modification: To the gold nanoparticle solution, add the Thiol-PEG12-acid stock solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).

-

Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange and the formation of a self-assembled monolayer (SAM).

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The required speed and duration will depend on the nanoparticle size.

-

Carefully remove the supernatant containing the excess, unreacted linker.

-

Resuspend the nanoparticle pellet in fresh phosphate buffer.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound linker.

-

-

Characterization: The resulting PEGylated AuNPs can be characterized by techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter and UV-Vis spectroscopy to observe shifts in the surface plasmon resonance peak.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving Thiol-PEG12-acid.

References

Thiol-PEG12-acid CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation, nanotechnology, and drug delivery. This document details its chemical properties, supplier information, experimental protocols, and key applications.

Core Compound Information

Thiol-PEG12-acid is a versatile crosslinking reagent featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group facilitates covalent attachment to maleimide-functionalized molecules or metallic surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.

Two CAS numbers are frequently associated with this compound: 1032347-93-5 and 2211174-73-9 . While both are used interchangeably by various suppliers, they refer to the same chemical structure.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C27H54O14S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 634.77 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to light yellow oil or solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile, and water | --INVALID-LINK-- |

| Storage Conditions | -20°C, under an inert atmosphere | --INVALID-LINK-- |

Supplier Information

| Supplier | Product Name | Catalog Number | CAS Number(s) |

| BroadPharm | Thiol-PEG12-acid | BP-21916 | 1032347-93-5 |

| Vector Laboratories | Thiol-dPEG®12-acid | QBD-10850 | 1032347-93-5 |

| MedChemExpress | Thiol-PEG12-acid | HY-141326 | 2211174-73-9 |

| Sigma-Aldrich | Thiol-dPEG®12-acid | QBD10850 | - |

| BenchChem | Thiol-PEG12-acid | B3024035 | 2211174-73-9 |

| Advanced ChemTech | Thiol-PEG12-acid | MDP850 | 1032347-93-5 |

Experimental Protocols

This section provides detailed methodologies for key applications of Thiol-PEG12-acid, derived from scientific literature.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of gold nanoparticles with Thiol-PEG12-acid to create a hydrophilic and functionalizable surface for subsequent bioconjugation.

Materials:

-

Gold nanoparticles (AuNPs) solution

-

Thiol-PEG12-acid

-

Milli-Q water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Preparation of Thiol-PEG12-acid Solution: Prepare a 1 mM stock solution of Thiol-PEG12-acid in Milli-Q water.

-

Functionalization Reaction: To 1 mL of the AuNPs solution (e.g., 10 nM), add the Thiol-PEG12-acid stock solution to a final concentration of 100 µM.

-

Incubation: Incubate the mixture overnight at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer on the gold surface.

-

Purification: Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes).

-

Washing: Carefully remove the supernatant containing excess Thiol-PEG12-acid and resuspend the nanoparticle pellet in PBS. Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound linker.

-

Final Resuspension: Resuspend the final pellet of functionalized AuNPs in the desired buffer for storage or further conjugation.

Bioconjugation to an Amine-Containing Molecule

This protocol details the conjugation of Thiol-PEG12-acid to a primary amine-containing molecule, such as a protein or peptide, through the formation of an amide bond.

Materials:

-

Amine-containing molecule (e.g., protein, peptide)

-

Thiol-PEG12-acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Dialysis or size-exclusion chromatography system for purification

Procedure:

-

Activation of Carboxylic Acid: In a microcentrifuge tube, dissolve Thiol-PEG12-acid in Activation Buffer. Add a 2-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Conjugation Reaction: Add the activated Thiol-PEG12-acid solution to the amine-containing molecule in Conjugation Buffer. The molar ratio of the activated linker to the target molecule should be optimized but can be started at 10:1.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove excess linker and byproducts.

Mandatory Visualizations

Experimental Workflow: Functionalization of Gold Nanoparticles

Introduction to Heterobifunctional Polyethylene Glycol (PEG) Linkers

An In-depth Technical Guide to Heterobifunctional PEG Linkers

In the fields of bioconjugation, drug delivery, and diagnostics, the ability to covalently link two or more distinct molecules with precision is paramount.[1] Heterobifunctional linkers are molecules that possess two different reactive functional groups, enabling the sequential and controlled conjugation of different molecular entities.[2] When a polyethylene (B3416737) glycol (PEG) chain is incorporated as a spacer between these functional groups, the resulting molecule is a heterobifunctional PEG linker.[3][4]

These linkers have become indispensable tools, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2] The PEG component is not merely a passive spacer; it imparts a range of beneficial properties to the final conjugate, including enhanced solubility, improved stability, reduced immunogenicity, and favorable pharmacokinetic profiles.[5][][7] This guide provides a comprehensive overview of the core features of heterobifunctional PEG linkers, their applications, and detailed experimental protocols for their use.

Core Features and Physicochemical Properties

The integration of a PEG chain into a linker's structure confers several advantageous properties that are critical for therapeutic and diagnostic applications. These features help to overcome common challenges associated with biomolecules and small molecule drugs, such as poor solubility and rapid clearance from the body.[8][9]

| Property | Description & Advantages in Bioconjugation |

| Hydrophilicity | The repeating ethylene (B1197577) oxide units of PEG are highly hydrophilic, improving the solubility of hydrophobic drugs and preventing aggregation of protein-based conjugates in aqueous environments.[2][][8] |

| Biocompatibility | PEG is non-toxic and generally recognized as safe by regulatory bodies like the FDA, making it suitable for in vivo applications.[7][8] |

| Reduced Immunogenicity | The flexible PEG chain creates a "stealth" hydration shell around the conjugated molecule, masking its epitopes from recognition by the immune system and reducing the risk of an immune response.[4][8][10] |

| Improved Pharmacokinetics (PK) | PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and protects it from proteolytic degradation. This leads to a longer circulation half-life and prolonged therapeutic effect.[5][10][11] |

| Precise Spacing & Flexibility | The PEG chain acts as a flexible spacer of a defined length, allowing for precise control over the distance between the two conjugated molecules. This is crucial for optimizing biological activity, for instance, by ensuring a drug payload does not sterically hinder its targeting antibody.[2][4][] |

| Dual Reactivity | The two distinct functional groups at either end of the linker allow for specific, sequential conjugation, providing precise control over the synthesis of the final bioconjugate.[4] |

Common Heterobifunctional Chemistries

The versatility of heterobifunctional PEG linkers stems from the wide variety of reactive functional groups that can be placed at their termini. The choice of these groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., primary amines on lysine (B10760008) residues or thiols on cysteine residues of a protein).

| Functional Group | Target Moiety | Resulting Covalent Bond | Optimal Reaction pH |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Stable Amide Bond | 7.0 - 8.5[13] |

| Maleimide | Thiol / Sulfhydryl (-SH) | Stable Thioether Bond | 6.5 - 7.5 |

| Azide (-N₃) | Alkyne (-C≡CH) or Strained Alkyne (e.g., DBCO) | Stable Triazole Ring (via "Click Chemistry") | ~4.0 - 7.0 (Cu-catalyzed) or Physiological (Cu-free) |

| Alkyne (-C≡CH) | Azide (-N₃) | Stable Triazole Ring (via "Click Chemistry") | ~4.0 - 7.0 (Cu-catalyzed) or Physiological (Cu-free) |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Stable Amide Bond (requires activation, e.g., with EDC/NHS) | 4.5 - 7.5 |

| Aldehyde (-CHO) | Primary Amine (-NH₂) or Hydrazide | Schiff Base (reducible to stable amine) or Hydrazone | ~6.0 - 7.0 (reductive amination) |

| Orthopyridyl Disulfide (OPSS) | Thiol / Sulfhydryl (-SH) | Reversible Disulfide Bond | 4.0 - 5.0 |

Key Applications in Research and Drug Development

Heterobifunctional PEG linkers are foundational in the design of complex, targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted cancer therapies that combine a potent cytotoxic drug with a monoclonal antibody via a linker. The antibody selectively targets a specific antigen on the surface of cancer cells, minimizing off-target toxicity.[4] Heterobifunctional PEG linkers are crucial for connecting the antibody and drug, enhancing the ADC's solubility and stability, and allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8][14]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative molecules designed to eliminate specific unwanted proteins from a cell.[15] A PROTAC is a heterobifunctional molecule containing two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[2][15] The PEG linker is a critical component, providing the necessary length and flexibility to enable the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][15]

Experimental Protocols

Successful bioconjugation requires careful planning and execution. The following section provides detailed methodologies for the conjugation, purification, and characterization of a PEGylated protein.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. purepeg.com [purepeg.com]

- 5. adcreview.com [adcreview.com]

- 7. chempep.com [chempep.com]

- 8. labinsights.nl [labinsights.nl]

- 9. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Thiol-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thiol-PEG12-acid (HS-(CH₂CH₂O)₁₂-CH₂COOH) is a heterobifunctional linker integral to modern bioconjugation, drug delivery, and diagnostic development.[1] Its structure comprises a terminal thiol (-SH) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH). This unique combination allows for the covalent linkage of diverse molecules. The thiol group readily reacts with maleimides or noble metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2] The PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate.[3]

This guide provides a comprehensive overview of the spectroscopic methods used to characterize Thiol-PEG12-acid. While detailed proprietary data for this specific molecule is not always publicly available, this document outlines the expected spectroscopic features based on its structure and presents generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Core Physicochemical Properties

A foundational understanding of the basic properties of Thiol-PEG12-acid is essential before spectroscopic analysis.

| Property | Value | Source |

| Chemical Formula | C₂₇H₅₄O₁₄S | [2] |

| Molecular Weight | 634.8 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Purity | Typically ≥95% | [2] |

Spectroscopic Characterization Data

The following tables summarize the expected signals and peaks for Thiol-PEG12-acid in the most common spectroscopic techniques. These values are derived from the analysis of its constituent functional groups and related PEG compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and purity of PEG linkers.[4][5] The integration of proton signals corresponding to the end groups relative to the repeating PEG backbone allows for the verification of the structure and estimation of the PEG chain length.[1]

Table 2.1: Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (δ, ppm) | Description & Notes |

| PEG Backbone (-O-CH₂-CH₂-O-) | 3.50 – 3.70 | A strong, repeating multiplet, characteristic of the ethylene (B1197577) glycol units. This is often the most prominent signal in the spectrum.[1] |

| Thiol-Adjacent (-S-CH₂-CH₂-) | ~2.85 (triplet) | Protons on the carbon adjacent to the sulfur. |

| Thiol-Adjacent (-S-CH₂-CH₂-) | ~2.68 (triplet) | Protons on the carbon beta to the sulfur. |

| Thiol Proton (-SH) | 1.50 - 2.00 | A broad singlet, which can be variable in position and may exchange with D₂O. |

| Acid-Adjacent (-CH₂-COOH) | ~2.45 (triplet) | Protons on the carbon adjacent to the carboxylic acid group. |

| Acid-Adjacent (-O-CH₂-CH₂-COOH) | ~3.65 (triplet) | Protons on the carbon beta to the carboxylic acid group. |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.

Table 2.2: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| Carboxylic Acid O-H | 2500 - 3300 | Very broad stretch, often overlapping with C-H stretches.[6][7] |

| Aliphatic C-H | 2850 - 3000 | Sharp stretches from the PEG backbone.[8] |

| Thiol S-H | 2550 - 2600 | Weak and sometimes difficult to observe stretch. |

| Carbonyl C=O | 1700 - 1760 | Strong, sharp stretch from the carboxylic acid.[6][9] |

| C-O-C Ether | 1080 - 1150 | Strong, characteristic stretch of the PEG backbone.[10] |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and assessing the purity of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[11]

Table 2.3: Expected Mass Spectrometry Data

| Ion Type | Expected Mass-to-Charge Ratio (m/z) | Notes |

| [M+H]⁺ | ~635.8 | Protonated molecule. |

| [M+Na]⁺ | ~657.8 | Sodium adduct, very common for PEGylated molecules. |

| [M+NH₄]⁺ | ~652.8 | Ammonium adduct, can be observed depending on the mobile phase.[11] |

Note: The observed m/z will depend on the ionization method and the adducts formed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements for elemental composition confirmation.[12]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of Thiol-PEG12-acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).[13] Ensure the instrument is properly shimmed to achieve good resolution.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: Integrate the relevant peaks to determine the relative ratios of protons, confirming the structural integrity of the molecule.[14]

Protocol: FTIR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the ATR (Attenuated Total Reflectance) crystal. If it is a solid, a small amount can be pressed against the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (e.g., CO₂, water vapor).

-

Sample Scan: Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.[8] Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary. Use the instrument software to identify and label the major absorption peaks.

-

Analysis: Compare the observed peaks with the expected values for the key functional groups (thiol, ether, carboxylic acid) to confirm the molecule's identity.[15]

Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of Thiol-PEG12-acid (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).

-

Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system, typically with a C18 reversed-phase column, to purify the sample before it enters the mass spectrometer. This helps remove salts and impurities.[16]

-

Mass Spectrometer Setup: Use an ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-1000 m/z).

-

Analysis: Analyze the resulting spectrum to find the m/z values corresponding to the expected molecular ion and its common adducts.[17] Use the isotopic distribution pattern to confirm the elemental formula.

Visualization of Workflows and Pathways

Diagrams created using Graphviz help to visualize complex processes, ensuring clarity and understanding.

General Characterization Workflow

This workflow outlines the logical sequence of experiments for characterizing a bifunctional linker like Thiol-PEG12-acid.

Bioconjugation Signaling Pathway Example

Thiol-PEG12-acid is frequently used to create Antibody-Drug Conjugates (ADCs). This diagram illustrates a typical two-step conjugation process.

References

- 1. Thiol-PEG12-acid | 2211174-73-9 | Benchchem [benchchem.com]

- 2. Thiol-PEG12-acid, 1032347-93-5 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enovatia.com [enovatia.com]

- 12. books.rsc.org [books.rsc.org]

- 13. rsc.org [rsc.org]

- 14. box2073.temp.domains [box2073.temp.domains]

- 15. myneni.princeton.edu [myneni.princeton.edu]

- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciex.com [sciex.com]

The Significance of Discrete PEG (dPEG®) Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Redefining Precision in Bioconjugation with dPEG® Linkers

In the landscape of advanced therapeutics and diagnostics, the covalent linkage of molecules—a process known as bioconjugation—is a cornerstone of innovation. The linker, a seemingly simple bridge between two entities, is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) has long been the polymer of choice for these applications, prized for its hydrophilicity, biocompatibility, and ability to shield molecules from immune recognition and enzymatic degradation.[1][2][3] However, traditional PEGylation methods utilize polydisperse PEGs, which are complex mixtures of polymers with varying chain lengths and molecular weights.[3][4] This heterogeneity introduces significant challenges in characterization, reproducibility, and optimization.

The advent of discrete PEG (dPEG®) linkers represents a paradigm shift, moving from polymer mixtures to single, pure compounds with a precisely defined number of ethylene (B1197577) glycol units.[3][5] Each dPEG® linker is a single molecule with an exact molecular weight and a polydispersity index (PDI) of 1.[5][6] This monodispersity eliminates the ambiguity of traditional PEGs, providing unparalleled control over the structure and properties of the final bioconjugate.[7] This guide provides a comprehensive technical overview of dPEG® linkers, detailing their advantages, applications, and the experimental protocols necessary for their successful implementation in research and drug development.

Core Advantages of dPEG® Linkers Over Polydisperse PEGs

The transition from polydisperse to discrete PEG linkers offers numerous, quantifiable advantages that directly impact the performance and developability of complex biologics and drug conjugates. The core distinction lies in chemical purity: a dPEG® linker is a single compound, whereas a traditional PEG is an amalgam of many.[5][8] This fundamental difference translates into superior performance characteristics.

Key benefits of utilizing dPEG® linkers include:

-

Enhanced Hydrophilicity and Solubility : The defined, hydrophilic nature of dPEG® chains effectively mitigates the hydrophobicity of many small molecule drugs and payloads, improving their solubility and preventing aggregation.[9][10][11] This is particularly crucial in the development of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads, where aggregation can lead to reduced efficacy and increased toxicity.[9][12]

-

Improved Homogeneity and Characterization : Because dPEG® linkers have a precise molecular weight, the resulting conjugates are far more homogeneous.[11] This simplifies analytical characterization, allowing for a clear determination of the drug-to-antibody ratio (DAR) and eliminating the batch-to-batch variability inherent to polydisperse PEGs.[6]

-

Optimized Pharmacokinetics (PK) : The uniform length of dPEG® linkers allows for fine-tuning of a conjugate's hydrodynamic radius. This can extend circulation half-life by reducing renal clearance while avoiding the steric hindrance that can be caused by overly large, polydisperse PEGs, which may impede target binding.[13][]

-

Reduced Immunogenicity : dPEG® linkers can effectively shield conjugates from the immune system, reducing the risk of eliciting an anti-drug antibody (ADA) response.[2][11]

-

Superior Stability : The defined chemical structure of dPEG® linkers contributes to more stable and predictable bioconjugates. In ADCs, this translates to improved stability in circulation, preventing premature payload release.[5][10]

Quantitative Data Summary

The following tables summarize the key differences and performance advantages of discrete PEG (dPEG®) linkers compared to traditional polydisperse PEG.

| Property | Discrete PEG (dPEG®) Linker | Polydisperse PEG Linker | Significance in Drug Development |

| Composition | Single chemical compound | Mixture of polymer chains | Reproducibility & Quality Control: dPEG® ensures batch-to-batch consistency and simplifies regulatory filings.[6] |

| Molecular Weight | Exact, defined value | Average value with a distribution | Homogeneity: dPEG® leads to a uniform product, crucial for consistent efficacy and safety profiles.[4] |

| Polydispersity Index (PDI) | Exactly 1 | > 1 | Predictability: The monodisperse nature of dPEG® allows for precise structure-activity relationship (SAR) studies.[6] |

| Purity | High (typically >95-98%) | Lower, contains a range of lengths | Simplified Analysis: dPEG® conjugates are easier to characterize with techniques like mass spectrometry and HIC.[5] |

Table 1: Comparative Physicochemical Properties of dPEG® vs. Polydisperse PEG Linkers.

| Application Area | Performance Metric | dPEG® Linker Advantage | Polydisperse PEG Disadvantage |

| Antibody-Drug Conjugates (ADCs) | Aggregation | Length can be optimized to reduce aggregation of ADCs with hydrophobic payloads.[5] | Heterogeneity can lead to inconsistent aggregation profiles and manufacturing challenges.[9] |

| Pharmacokinetics | An mPEG24-dPEG® linker demonstrated a prolonged half-life and enhanced tolerability of an ADC.[9] | The broad molecular weight distribution can result in unpredictable clearance rates.[] | |

| Drug-to-Antibody Ratio (DAR) | Enables the creation of high-DAR ADCs that remain soluble and stable.[10][11] | High DARs are often limited by payload-driven aggregation.[10] | |

| Nanoparticle Drug Delivery | Cellular Uptake | Shorter dPEG® linkers (e.g., EG12) can enhance cellular uptake compared to longer linkers.[15] | The effect of linker length is averaged out, preventing fine-tuning of uptake efficiency. |

| Immune Evasion | Branched dPEG® structures can reduce anti-PEG antibody recognition compared to linear polydisperse systems.[16] | Linear, high molecular weight PEGs are more frequently associated with anti-PEG antibody responses. | |